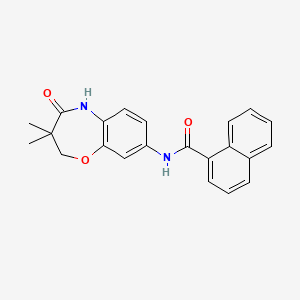

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide

Descripción

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a benzoxazepine derivative characterized by a fused benzoxazepine core (3,3-dimethyl and 4-oxo substitutions) linked to a naphthalene-1-carboxamide group at the 8-position.

Propiedades

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-22(2)13-27-19-12-15(10-11-18(19)24-21(22)26)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKGQNSRKZMEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the benzoxazepine ringThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Studies have shown that naphthalene derivatives exhibit promising activity against various bacterial strains. For instance, a series of ring-substituted naphthalene-1-carboxanilides, including derivatives similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide, demonstrated significant inhibitory effects against Mycobacterium avium subsp. paratuberculosis. These compounds were reported to show two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research indicates that derivatives of naphthalene can inhibit cancer cell growth effectively. In vitro studies have demonstrated that certain naphthalene-based compounds exhibit substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. For example, one study reported percent growth inhibitions (PGIs) exceeding 85% for specific derivatives against these cell lines .

Biological Mechanisms and Structure-Activity Relationships

Understanding the biological mechanisms underlying the activity of this compound is crucial for its application in drug design. Structure-activity relationship (SAR) studies suggest that modifications in the naphthalene structure can significantly influence the biological activity of these compounds. For instance, varying substituents on the naphthalene ring can enhance lipophilicity and bioavailability while maintaining or improving efficacy against target pathogens .

Pharmacokinetics and Toxicity Studies

Pharmacokinetic studies are essential for evaluating the viability of this compound as a therapeutic agent. Initial assessments indicate that certain derivatives exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, toxicity evaluations have shown that some compounds possess low toxicity levels in human cell lines while retaining high antimicrobial activity .

| Compound | Activity Type | Target Organism/Cell Line | Activity Level |

|---|---|---|---|

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | Antimicrobial | M. avium subsp. paratuberculosis | Higher than rifampicin |

| N-(3-Methoxyphenyl)naphthalene-1-carboxamide | Antimicrobial | M. avium subsp. paratuberculosis | Higher than ciprofloxacin |

| N-(4-Methylphenyl)naphthalene-1-carboxamide | Anticancer | SNB-19 Cell Line | PGI: 86.61% |

| N-(3-Fluorophenyl)naphthalene-1-carboxamide | Anticancer | OVCAR-8 Cell Line | PGI: 85.26% |

Mecanismo De Acción

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects :

- The naphthalene-1-carboxamide group in the target compound introduces significant steric bulk and aromatic surface area compared to smaller substituents like 3,4-dimethoxybenzamide . This may influence binding affinity in hydrophobic pockets.

- Sulfonamide derivatives (e.g., in ) exhibit higher molecular weights (~484 vs. ~398) due to the trifluoroethyl group, which likely increases metabolic stability and membrane permeability.

Core Heterocycle Differences :

- The naphthyridine analog (from ) replaces the benzoxazepine oxygen with a nitrogen, altering electronic properties and hydrogen-bonding capacity.

Synthetic Routes :

- Carboxamide derivatives (e.g., the target compound and BI81617 ) are typically synthesized via coupling reactions between activated carboxylic acids and amines. Sulfonamide derivatives (e.g., ) require sulfonyl chloride intermediates.

Physicochemical and Functional Implications

- Solubility : Methoxy groups (as in ) improve aqueous solubility relative to hydrophobic naphthalene or adamantyl moieties.

- Bioactivity : While specific data for the target compound are unavailable, sulfonamide-based benzoxazepines (e.g., ) are often explored as protease inhibitors or GPCR modulators due to their strong hydrogen-bonding capacity.

Actividad Biológica

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a benzoxazepine ring fused to a naphthalene moiety. The presence of the dimethyl and oxo groups enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological pathways. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in various metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors involved in cellular signaling.

Antimicrobial Activity

Research indicates that compounds related to naphthalene-1-carboxamides exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate higher activity against Mycobacterium avium compared to standard antibiotics like rifampicin and ciprofloxacin. Notably, the most effective compounds in these studies showed minimal toxicity towards human cell lines .

Anticancer Potential

The benzoxazepine derivatives have also been evaluated for their anticancer properties. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

Some studies highlight the anti-inflammatory potential of similar compounds. They may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes, suggesting a role in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthalene derivatives. Key findings include:

- Lipophilicity : Compounds with optimal lipophilicity (log P values) tend to exhibit better antimicrobial activity. Excessive lipophilicity can be detrimental to activity against certain pathogens .

- Substituent Effects : The nature and position of substituents on the naphthalene ring significantly influence biological activity. For example, electron-withdrawing groups enhance antimicrobial efficacy while maintaining acceptable toxicity profiles .

Study on Antimycobacterial Activity

A comprehensive study prepared a series of ring-substituted naphthalene-1-carboxanilides and assessed their antimycobacterial activity. Among these, specific derivatives demonstrated two-fold higher efficacy against M. avium compared to traditional treatments. The study concluded that structural modifications could lead to enhanced activity without increasing toxicity .

Investigation into Anticancer Properties

Another investigation focused on the anticancer effects of benzoxazepine derivatives. Results indicated that certain compounds could significantly reduce the viability of cancer cell lines through apoptosis induction mechanisms. This highlights the potential for further development as anticancer agents .

Data Summary

| Property | Observation |

|---|---|

| Chemical Structure | Benzoxazepine-naphthalene hybrid |

| Antimicrobial Activity | Higher efficacy than rifampicin against M. avium |

| Anticancer Potential | Induces apoptosis in cancer cells |

| Anti-inflammatory Effects | Modulates pro-inflammatory cytokines |

| Optimal Log P Range | Moderate lipophilicity enhances activity |

Q & A

Q. How can researchers optimize the synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key steps include:

- Oxazepine Ring Formation: Use potassium carbonate or similar bases to facilitate cyclization under reflux conditions with aprotic solvents (e.g., DMF or THF) .

- Coupling Reactions: Employ coupling agents (e.g., EDC/HOBt) for amide bond formation between the naphthalene carboxamide and benzoxazepine intermediate.

- Purification: Utilize column chromatography (silica gel, gradient elution) and recrystallization to achieve >95% purity .

- Characterization: Confirm structure via H/C NMR, HRMS, and FT-IR. Monitor reaction progress using TLC with UV visualization .

Q. What analytical techniques are critical for characterizing this compound and ensuring batch consistency?

Methodological Answer:

- Structural Validation: NMR spectroscopy (e.g., H, C, DEPT-135) to confirm regiochemistry and stereochemistry, particularly for the oxazepine ring .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions (e.g., observed melting range: 157–159°C in related analogs) .

- Mass Confirmation: High-resolution mass spectrometry (HRMS) for exact mass verification (expected molecular weight: ~380–400 g/mol) .

Q. How should researchers design initial biological assays to evaluate its activity?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors structurally similar to targets of related benzoxazepines (e.g., kinases, GPCRs, or proteases) .

- In Vitro Assays: Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases, cAMP detection for GPCRs). Include positive controls (e.g., staurosporine for kinase inhibition).

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to calculate IC/EC. Triplicate runs with statistical validation (p < 0.05) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action (MoA) at the molecular level?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with putative targets (e.g., ATP-binding pockets of kinases). Validate with mutagenesis studies on key binding residues .

- Cellular Pathway Analysis: Employ phosphoproteomics or RNA-seq to identify downstream signaling changes in treated vs. control cells .

- SPR/BLI Binding Studies: Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure real-time binding kinetics (K, k/k) .

Q. How can structure-activity relationship (SAR) studies improve potency or selectivity?

Methodological Answer:

- Scaffold Modification: Synthesize derivatives with substitutions at the naphthalene carboxamide (e.g., electron-withdrawing groups at position 4) or oxazepine methyl groups .

- 3D-QSAR Modeling: Build CoMFA/CoMSIA models using IC data from analogs to predict activity cliffs .

- Selectivity Profiling: Screen against panels of related targets (e.g., 50+ kinases) to identify off-target effects and refine substituents .

Q. How should researchers address contradictory data in literature regarding its biological activity?

Methodological Answer:

- Hypothesis-Driven Replication: Repeat key studies under standardized conditions (e.g., cell line authenticity verification, controlled passage numbers) .

- Meta-Analysis: Pool data from multiple studies using random-effects models to quantify heterogeneity and identify confounding variables (e.g., solvent effects in assays) .

- Orthogonal Assays: Validate findings with alternative methods (e.g., switch from fluorescence to radiometric assays for enzyme inhibition) .

Q. What computational methods predict its stability under varying experimental conditions?

Methodological Answer:

- Degradation Pathways: Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis or oxidation susceptibility, focusing on the oxazepine ring and amide bond .

- Solubility Prediction: Use Abraham solvation parameters or COSMO-RS to estimate solubility in buffers/DMSO .

- Forced Degradation Studies: Expose to stress conditions (pH 1–13, UV light, 40–80°C) and monitor via LC-MS for degradation products .

Q. How can researchers integrate this compound into a broader pharmacological or materials science framework?

Methodological Answer:

- Theoretical Alignment: Link studies to established frameworks (e.g., enzyme inhibition kinetics for drug discovery or charge-transfer mechanisms for organic electronics) .

- Cross-Disciplinary Collaboration: Partner with material scientists to test its utility in organic semiconductors (e.g., hole-transport layer in OLEDs via cyclic voltammetry) .

Safety and Compliance

Q. What protocols ensure safe handling in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management: Avoid dry sweeping; use absorbent pads and neutralize with 10% acetic acid for base spills .

- Waste Disposal: Collect in sealed containers labeled "halogenated organic waste" for incineration by licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.